![molecular formula C6H5ClN4 B1407441 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1378482-27-9](/img/structure/B1407441.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Overview
Description
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to this compound, involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular formula of this compound is C6H6N4 . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles are known for their wide range of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Scientific Research Applications
Synthesis Methods and Derivatives
Oxidative Cyclization
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be synthesized through oxidative cyclization of pyridinyl guanidine derivatives. This method, using N-chlorosuccinimide and aqueous potassium carbonate, provides a one-pot synthesis route (Ishimoto et al., 2015).
Palladium-Catalyzed Monoarylation
An efficient method for synthesizing this compound involves palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation (Reichelt et al., 2010).
Structural and Optical Properties
- Structural Analysis: Detailed structural and spectroscopic properties have been characterized, with a focus on FTIR and FT-Raman spectra. XRD studies revealed that it crystallizes in the monoclinic space group (Dymińska et al., 2022).
Biological and Pharmaceutical Applications
Antifungal Activity
Some derivatives of this compound have been shown to exhibit antifungal activity. This application is significant in the development of new antifungal agents (Yang et al., 2015).
Herbicidal Activity
Derivatives of this compound have been found to possess excellent herbicidal activity, suggesting their use in agricultural applications (Moran, 2003).
Electronics and Materials Science Applications
- Electroluminescent Properties: this compound based materials have been synthesized and used in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrate potential as bipolar red host materials in OLED technology (Kang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their antiviral and antimicrobial activities .
Mode of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen .
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of prostaglandins, which are derived from arachidonic acid . This interference can lead to anti-inflammatory effects .
Result of Action
Related compounds have shown cytotoxicity at certain concentrations and have exhibited promising antiviral activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Future Directions
The future directions for research on 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine and similar compounds could include further exploration of their biological activities and potential applications in pharmaceuticals. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKEXIWIQDXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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